molecular formula C13H15BrO2 B13295880 Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate

Cat. No.: B13295880
M. Wt: 283.16 g/mol
InChI Key: DECUYBMCHCZHIE-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclobutane, featuring a bromophenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions.

    Esterification: The final step involves the esterification of the cyclobutyl compound to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate involves its interaction with molecular targets in biological systems. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-bromophenyl)acetate: This compound lacks the cyclobutyl ring but shares the bromophenyl and ester groups.

    Cyclobutyl acetate: This compound has a cyclobutyl ring and an ester group but lacks the bromophenyl group.

Uniqueness

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is unique due to the combination of the cyclobutyl ring and the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is a synthetic organic compound with the chemical formula C₁₃H₁₅BrO₂. This compound features a methyl ester linked to an acetic acid moiety, with a cyclobutyl ring and a bromophenyl group. The presence of bromine in its structure is significant as it influences the compound's reactivity and potential biological activities.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

PropertyValue
Molecular Formula C₁₃H₁₅BrO₂
Molecular Weight 285.17 g/mol
IUPAC Name This compound

The compound's unique combination of cyclic and aromatic structures suggests potential reactivity that could be harnessed in various biological applications.

The biological activity of this compound can be hypothesized based on its structural features. The bromophenyl group may interact with various biological targets, including enzymes and receptors, through mechanisms such as:

  • Hydrophobic interactions : The aromatic nature of the bromophenyl group allows for π-π stacking interactions with aromatic residues in proteins.
  • Electrophilic substitution : The presence of bromine can enhance the electrophilic character of the compound, potentially allowing it to participate in nucleophilic attacks by biological molecules.

Potential Biological Activities

Based on structural analogs and preliminary studies, this compound may exhibit several biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The presence of the bromine atom could enhance this activity by increasing membrane permeability or inhibiting specific metabolic pathways.
  • Anticancer Properties : Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. The cyclobutyl ring may contribute to this activity by inducing structural strain that affects cellular processes.
  • Enzyme Inhibition : The compound could potentially act as an inhibitor for specific enzymes related to metabolic pathways, similar to other brominated compounds known for their inhibitory effects on enzymes like alkaline phosphatase and proteasome.

Case Studies and Experimental Evidence

  • Antimicrobial Studies :
    • A study examining related compounds found that certain brominated derivatives exhibited significant antibacterial activity against Gram-positive bacteria. While direct evidence for this compound is lacking, its structural similarity suggests potential efficacy in this area .
  • Anticancer Activity :
    • Research on structurally related compounds has indicated potential anticancer properties. For instance, derivatives featuring cyclobutyl groups have been shown to inhibit tumor growth in vitro and in vivo models, suggesting that this compound may warrant further investigation in cancer research .

Summary Table of Biological Activities

Activity TypeEvidence LevelRelated Compounds
Antimicrobial Preliminary studiesBrominated derivatives
Anticancer Indirect evidenceCyclobutyl derivatives
Enzyme Inhibition HypotheticalAlkaline phosphatase inhibitors

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

methyl 2-[3-(3-bromophenyl)cyclobutyl]acetate

InChI

InChI=1S/C13H15BrO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3

InChI Key

DECUYBMCHCZHIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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